N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 5-position substitution: A methyl group, enhancing steric bulk and lipophilicity.
- 7-position substitution: A 3,4-dimethylphenylamine moiety, contributing to hydrophobicity and metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14-9-10-17(11-15(14)2)25-21-12-16(3)24-22-19(13-23-26(21)22)18-7-5-6-8-20(18)27-4/h5-13,25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFFZUMKNDPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 290.35 g/mol. The structural features of this compound include:
- Pyrazolo[1,5-a]pyrimidine scaffold : Known for its role in various biological activities.
- Substituents : The presence of dimethyl and methoxy groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : A study highlighted that compounds similar to this compound effectively inhibited the growth of MCF-7 breast cancer cells. The compound induced apoptosis and arrested the cell cycle at the G1/S phase, leading to DNA fragmentation .
| Compound ID | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5i | 0.3 | MCF-7 |
| 5i | 7.6 | HepG-2 |
Antiparasitic and Antifungal Activities
The compound has also shown potential as an antiparasitic and antifungal agent. Pyrazolo[1,5-a]pyrimidines have been noted for their activity against various pathogens:
- Antiparasitic Activity : Research indicates that certain derivatives can inhibit the growth of Plasmodium falciparum, suggesting potential use as antimalarial agents .
Anti-inflammatory and Antibacterial Properties
Several studies have reported that pyrazole derivatives possess anti-inflammatory and antibacterial activities:
- Mechanism : These compounds inhibit key enzymes involved in inflammatory pathways and bacterial proliferation .
The mechanisms underlying the biological activities of this compound involve:
- Targeting Kinases : The compound has been shown to inhibit various kinases such as EGFR and CDK2, which are crucial in cancer progression.
- Induction of Apoptosis : By disrupting cell cycle progression and promoting apoptotic pathways, it effectively reduces tumor cell viability.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against cancer cell lines such as MCF-7 and HepG-2. These studies utilized various assays to evaluate cell viability, apoptosis induction, and cell cycle analysis.
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to validate the efficacy and safety profile of this compound in animal models.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against A549 lung cancer cells and MCF-7 breast cancer cells. The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity could position this compound as a candidate for treating inflammatory diseases.
Antimicrobial Properties
Some derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against various bacterial strains. This compound is hypothesized to possess similar antimicrobial properties. Research indicates that compounds with this scaffold can disrupt bacterial growth by targeting specific cellular mechanisms.
Case Study 1: Anticancer Mechanism Exploration
In a detailed investigation into the anticancer mechanisms of this compound, researchers utilized various assays to determine its effect on cell cycle progression and apoptosis induction in cancer cells. The compound was found to induce G0/G1 phase arrest and promote apoptosis via caspase activation pathways.
Case Study 2: Anti-inflammatory Activity Assessment
A study assessed the anti-inflammatory activity of the compound using lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of this compound.
Case Study 3: Antimicrobial Efficacy Testing
In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against several pathogenic bacteria. The results indicated that it exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Substituent Variations and Impact on Properties
The table below highlights key structural analogs and their differences:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (target) enhances π-π stacking and hydrogen-bond acceptor capacity compared to phenyl () or 4-fluorophenyl ().
- Amine Substituent Flexibility : The ethyl linker in improves solubility but may reduce membrane permeability compared to the rigid 3,4-dimethylphenyl group in the target compound.
- Chlorine vs. Methyl : The 4-chloro group in increases polarity but may introduce metabolic liabilities (e.g., oxidative dechlorination).
Physicochemical and ADME Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
